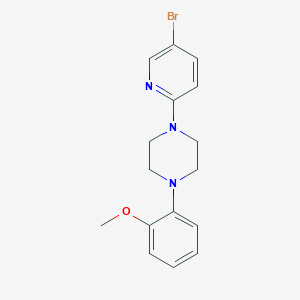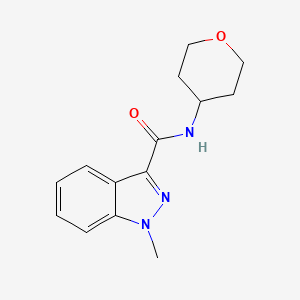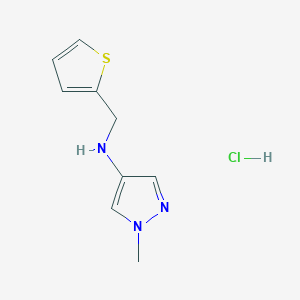![molecular formula C13H20ClN3O B12231083 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12231083.png)
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine bridge
Preparation Methods
The synthesis of 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include a solvent like methanol or ethanol and a mild temperature to ensure the formation of the desired product.
Chemical Reactions Analysis
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the furan or pyrazole rings, using reagents like halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a similar structure but with a methyl group instead of an isobutyl group.
1-(2-furyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine: This compound features an ethyl group instead of an isobutyl group.
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a propyl group instead of an isobutyl group.
Properties
Molecular Formula |
C13H20ClN3O |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-11(2)9-16-10-12(7-15-16)6-14-8-13-4-3-5-17-13;/h3-5,7,10-11,14H,6,8-9H2,1-2H3;1H |
InChI Key |
CBGZVLMQCSAFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12231000.png)


![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine](/img/structure/B12231041.png)

![3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B12231050.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12231053.png)

![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)

![4-Cyclopropyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12231075.png)
![(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol](/img/structure/B12231082.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231097.png)
